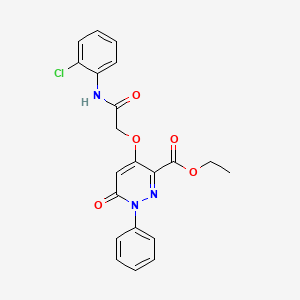

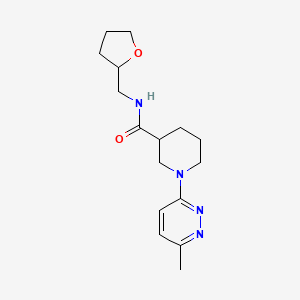

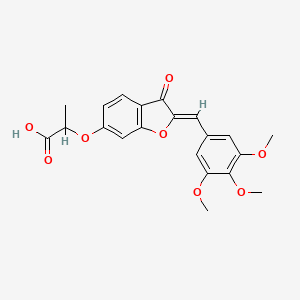

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 3,4-Dihydro-1(2H)-quinolineacetic acid . This compound is a solid and its empirical formula is C11H13NO2 .

Synthesis Analysis

While specific synthesis methods for “4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid” were not found, similar compounds like 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Applications De Recherche Scientifique

Chemistry and Biological Activities

4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a compound that falls within the broad category of phenolic acids and their derivatives, which include caffeic acid, p-coumaric acid, and chlorogenic acid among others. These compounds are significant in various scientific research areas due to their diverse biological activities. For instance, caffeic acid derivatives found in Salvia miltiorrhiza exhibit a wide array of biological activities such as antioxidant, anti-ischemia reperfusion, and antitumor properties (Jiang et al., 2005). Similarly, p-coumaric acid and its conjugates, found in various plants, show antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities, among others (Pei et al., 2016). Chlorogenic acid (CGA), a predominant isomer among caffeoylquinic acid isomers, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects (Naveed et al., 2018).

Environmental Applications

The study of phenolic acids extends into environmental science, particularly concerning the sorption behavior of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides. These studies are crucial for understanding the environmental fate of such chemicals, their interactions with soil and organic matter, and implications for herbicide application and pollution control (Werner et al., 2012).

Corrosion Inhibition

Quinoline derivatives, closely related to 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, have been studied for their applications as anticorrosive materials. Their effectiveness against metallic corrosion is significant due to their ability to form stable chelating complexes with metallic surfaces, indicating potential applications in protecting industrial equipment and infrastructure from corrosion (Verma et al., 2020).

Antioxidant Mechanisms

The antioxidant activities of phenolic acids, exemplified by caffeic acid (CA), demonstrate the potential of these compounds in mitigating oxidative stress, a key factor in numerous chronic diseases. The study of these mechanisms provides insights into the development of natural antioxidants for food preservation and health supplements (Khan et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have been found to exhibit biological and pharmacological properties . These properties include anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Mode of Action

It’s plausible that the compound interacts with its targets in a manner similar to other 3,4-dihydroisoquinolin-1(2h)-one derivatives . These interactions could lead to changes in cellular processes, potentially contributing to the compound’s observed effects.

Biochemical Pathways

Related compounds have been found to exhibit antioomycete activity against pythium recalcitrans , suggesting that they may interfere with the biochemical pathways of this organism.

Result of Action

Related compounds have been found to exhibit biological and pharmacological properties , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGATFOXQAAEQZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)